molecular formula C36H40N2 B1312815 Terbinafine dimer CAS No. 934365-23-8

Terbinafine dimer

Cat. No. B1312815
M. Wt: 500.7 g/mol
InChI Key: YZZQDUPUWRZTLM-YQGGXCSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terbinafine dimer is a synthetic antifungal agent that has been used to treat a variety of fungal infections in humans and animals. It is a derivative of terbinafine, a broad-spectrum antifungal drug that has been used for over two decades. Terbinafine dimer has been shown to be effective in treating fungal infections of the skin, nails, and mucous membranes. The mechanism of action of terbinafine dimer is complex and involves the inhibition of several fungal enzymes. In addition, terbinafine dimer has been found to have antifungal activity against a variety of other fungi, including Candida, Aspergillus, and Cryptococcus species.

Scientific Research Applications

Terbinafine Resistance Mechanisms

Terbinafine is an allylamine antifungal agent primarily targeting squalene epoxidase (SQLE), mainly used in the treatment of dermatophyte infections. Resistance to terbinafine in clinical isolates is significant, and specific point mutations in the SQLE gene are identified as the mechanism of resistance. These mutations lead to amino acid substitutions at specific positions in the SQLE protein, conferring a terbinafine-resistant phenotype. This resistance mechanism is vital in understanding and managing antifungal drug resistance, especially in pathogens like Trichophyton species (Yamada et al., 2017).

Terbinafine Metabolism and Bioactivation

The metabolism and bioactivation of terbinafine involve several cytochrome P450 isozymes, with CYP2C9 and 3A4 playing critical roles. These enzymes contribute significantly to terbinafine's metabolic clearance and the formation of its reactive allylic aldehyde metabolite, TBF-A. Understanding these metabolic pathways is crucial for assessing terbinafine's drug interactions and its hepatotoxicity potential (Barnette et al., 2019).

Terbinafine's Genotoxicity

The genotoxic effects of terbinafine have been studied in human lymphocytes, revealing that terbinafine does not induce significant genotoxic damage in the tested conditions. This research contributes to the safety profile of terbinafine, particularly in its antimycotic applications and potential use in cancer treatment (Tolomeotti et al., 2015).

Controlled Release of Terbinafine

Research into controlled release mechanisms for terbinafine, such as the use of pH-sensitive hydrogels, offers innovative approaches for its administration. These hydrogels can significantly affect the adsorption capacities and release behavior of terbinafine, potentially improving the effectiveness of its antifungal action and patient compliance (Şen & Yakar, 2001).

Drug Analysis and Stability

The bioanalytical method validation for terbinafine, particularly in human plasma, involves ensuring stability and reliability in its quantification. This is critical in pharmacokinetic studies and ensuring therapeutic efficacy and safety. The development of high-throughput and sensitive analytical methods, like LC-MS/MS, has significantly contributed to this field (Gurule et al., 2010).

Nanocomposite Films for Antifungal Activity

The synthesis of nanocomposite films incorporating terbinafine offers innovative approaches for antifungal applications. For instance, poly(dimethylsiloxane)/montmorillonite–terbinafine hydrochloride nanocomposite films have shown promising results in inhibiting fungal species like Candida albicans. Such advancements open new avenues in antifungal treatment strategies (Meng et al., 2009).

Terbinafine in Veterinary Use

Understanding the pharmacokinetics of terbinafine in animals, like dogs, is crucial for its application in veterinary medicine. Studies on the drug's absorption, distribution, metabolism, and excretion can inform effective dosing regimens and ensure the safe and effective treatment of fungal infections in animals (Sakai et al., 2011).

Terbinafine Resistance in Fungi

The genetic basis of terbinafine resistance in fungal species, like Aspergillus nidulans, has been explored. Identifying specific genes involved in resistance helps in understanding the evolution of drug resistance in fungi and guides the development of strategies to counteract resistance and ensure the continued effectiveness of antifungal agents (Rocha et al., 2002).

properties

IUPAC Name

(E,4E)-4-(4,4-dimethylpent-2-ynylidene)-N,N'-dimethyl-N,N'-bis(naphthalen-1-ylmethyl)pent-2-ene-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N2/c1-36(2,3)24-12-14-29(26-38(5)28-33-21-11-19-31-17-7-9-23-35(31)33)15-13-25-37(4)27-32-20-10-18-30-16-6-8-22-34(30)32/h6-11,13-23H,25-28H2,1-5H3/b15-13+,29-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZQDUPUWRZTLM-YQGGXCSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=C(CN(C)CC1=CC=CC2=CC=CC=C21)C=CCN(C)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C(/CN(C)CC1=CC=CC2=CC=CC=C21)\C=C\CN(C)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901107573
Record name (2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-N1,N5-dimethyl-N1,N5-bis(1-naphthalenylmethyl)-2-pentene-1,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terbinafine dimer

CAS RN

934365-23-8
Record name (2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-N1,N5-dimethyl-N1,N5-bis(1-naphthalenylmethyl)-2-pentene-1,5-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934365-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terbinafine dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934365238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-N1,N5-dimethyl-N1,N5-bis(1-naphthalenylmethyl)-2-pentene-1,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERBINAFINE DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810GN9842Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terbinafine dimer
Reactant of Route 2
Reactant of Route 2
Terbinafine dimer
Reactant of Route 3
Reactant of Route 3
Terbinafine dimer
Reactant of Route 4
Reactant of Route 4
Terbinafine dimer
Reactant of Route 5
Reactant of Route 5
Terbinafine dimer
Reactant of Route 6
Reactant of Route 6
Terbinafine dimer

Citations

For This Compound
2
Citations
FT PF, FBS FUNCTIONALITY, SINM SULFONAMIDES - uspnf.com
… 711>, PERFORMANCE TESTS/Uniformity of Dosage Units <905>, IMPURITIES/Organic Impurities/Procedure 1, IMPURITIES/Organic Impurities/Procedure 2: Limit of Terbinafine Dimer, …
Number of citations: 2 www.uspnf.com
A Vašková - 2021 - dspace.cuni.cz
HPLC Vysokoúčinná kapalinová chromatografie CYP1A2 Cytochrom P450 čeleď 1, podčeleď A, člen 2 CYP2C19 Cytochrom P450 čeleď 2, podčeleď C, člen 19 CYP2C8 Cytochrom …
Number of citations: 0 dspace.cuni.cz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.